molecular formula C11H16OS2 B14283901 Phenol, 4-[bis(ethylthio)methyl]- CAS No. 134836-75-2

Phenol, 4-[bis(ethylthio)methyl]-

Cat. No.: B14283901
CAS No.: 134836-75-2
M. Wt: 228.4 g/mol
InChI Key: SGKQQFZMGICTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[bis(ethylthio)methyl]- is an organic compound with the molecular formula C11H16OS2 It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a bis(ethylthio)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[bis(ethylthio)methyl]- typically involves the introduction of the bis(ethylthio)methyl group to the phenol ring. One common method is through the reaction of phenol with bis(ethylthio)methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective substitution at the para position.

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-[bis(ethylthio)methyl]- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[bis(ethylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Phenol, 4-[bis(ethylthio)methyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-[bis(ethylthio)methyl]- involves its interaction with various molecular targets. The bis(ethylthio)methyl group can participate in electron-donating or withdrawing interactions, affecting the reactivity of the phenol ring. These interactions can influence the compound’s behavior in chemical reactions and its biological activity.

Comparison with Similar Compounds

Phenol, 4-[bis(ethylthio)methyl]- can be compared with other phenol derivatives such as:

    Phenol, 4-(methylthio)-: This compound has a single methylthio group instead of the bis(ethylthio)methyl group, leading to different chemical properties and reactivity.

    Phenol, 4-(ethylthio)-: Similar to the above, but with an ethylthio group.

    Phenol, 4-(propylthio)-: This compound has a propylthio group, which affects its steric and electronic properties.

Properties

CAS No.

134836-75-2

Molecular Formula

C11H16OS2

Molecular Weight

228.4 g/mol

IUPAC Name

4-[bis(ethylsulfanyl)methyl]phenol

InChI

InChI=1S/C11H16OS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11-12H,3-4H2,1-2H3

InChI Key

SGKQQFZMGICTKM-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1=CC=C(C=C1)O)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.